1-(2-Bromophenyl)-3-(4-fluorophenyl)urea
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Overview
Description
1-(2-Bromophenyl)-3-(4-fluorophenyl)urea is an organic compound with the molecular formula C13H10BrFN2O. It is characterized by the presence of bromine and fluorine atoms attached to phenyl rings, connected through a urea linkage.
Preparation Methods
The synthesis of 1-(2-Bromophenyl)-3-(4-fluorophenyl)urea typically involves the reaction of 2-bromoaniline with 4-fluoroaniline in the presence of a suitable coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may be catalyzed by agents like triethylamine or pyridine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1-(2-Bromophenyl)-3-(4-fluorophenyl)urea undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents employed .
Scientific Research Applications
1-(2-Bromophenyl)-3-(4-fluorophenyl)urea has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical characteristics.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of enzymatic activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
1-(2-Bromophenyl)-3-(4-fluorophenyl)urea can be compared with other similar compounds, such as:
- 1-(2-Bromophenyl)-3-(4-chlorophenyl)urea
- 1-(2-Bromophenyl)-3-(4-methylphenyl)urea
- 1-(2-Fluorophenyl)-3-(4-bromophenyl)urea
These compounds share similar structural features but differ in the substituents on the phenyl rings. The uniqueness of this compound lies in the specific combination of bromine and fluorine atoms, which can result in distinct chemical and biological properties .
Properties
IUPAC Name |
1-(2-bromophenyl)-3-(4-fluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFN2O/c14-11-3-1-2-4-12(11)17-13(18)16-10-7-5-9(15)6-8-10/h1-8H,(H2,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOCHXLDMUBEIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=CC=C(C=C2)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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